molecular formula C11H11ClF3NO B12980487 (R)-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol

(R)-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol

Cat. No.: B12980487
M. Wt: 265.66 g/mol
InChI Key: SLTYSNFBYAHMIK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a trifluoromethyl group, and a phenol moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Hydrocarbons

    Substitution: Various substituted phenols

Scientific Research Applications

Chemistry

In organic chemistry, ®-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is used as a building block for the synthesis of more complex molecules .

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and chloro substituents on biological activity.

Medicine

In medicinal chemistry, it serves as a lead compound for the development of new drugs, particularly those targeting the central nervous system due to its structural similarity to neurotransmitters .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of ®-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with neurotransmitter receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily . The chloro group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-Chloro-2-(pyrrolidin-2-yl)phenol
  • ®-4-Chloro-2-(pyrrolidin-2-yl)-5-methylphenol
  • ®-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)aniline

Uniqueness

®-4-Chloro-2-(pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets .

Properties

Molecular Formula

C11H11ClF3NO

Molecular Weight

265.66 g/mol

IUPAC Name

4-chloro-2-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)phenol

InChI

InChI=1S/C11H11ClF3NO/c12-8-4-6(9-2-1-3-16-9)10(17)5-7(8)11(13,14)15/h4-5,9,16-17H,1-3H2/t9-/m1/s1

InChI Key

SLTYSNFBYAHMIK-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=C(C=C2O)C(F)(F)F)Cl

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2O)C(F)(F)F)Cl

Origin of Product

United States

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